N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-10-4-2-8-17(20)14-26-24(31)23(30)19-15-28(21-11-5-3-9-18(19)21)16-22(29)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQRHJSGZGIWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an acyl chloride.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Nitrogen
Key Analog : N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide
- Structural Difference : Replaces the 2-chlorophenylmethyl group with a 4-fluorobenzyl moiety and introduces a thioether linkage in the acetamide chain.
- Implications : The 4-fluorobenzyl group may enhance metabolic stability compared to chlorophenyl derivatives, while the thioether could alter electronic properties and binding kinetics.
Key Analog : 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Structural Difference : Substitutes the 2-oxo-piperidinylethyl group with a 4-chlorobenzyl on the indole nitrogen and replaces the 2-chlorophenylmethyl with a pyridin-4-yl group.
- Bioactivity : Demonstrates potent tubulin inhibition (IC₅₀ = 20 nM), highlighting the importance of the indole-acetamide scaffold in targeting microtubules.
Variations in the Acetamide Substituent
Key Analog : N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Structural Difference : Features a 2-methoxy-5-methylphenyl group instead of 2-chlorophenylmethyl.
Key Analog : N-Benzyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
- Structural Difference : Replaces the 2-oxo-piperidinylethyl chain with a 4-chlorobenzoyl group and adds a 5-methoxy-2-methyl substitution on the indole.
- Bioactivity : Exhibits anti-inflammatory activity (IC₅₀ = 2.91 ± 0.38 µM in COX-2 inhibition), suggesting that electron-withdrawing groups (e.g., benzoyl) enhance target engagement.
Functional Group Modifications
Key Analog : 2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide
- Structural Difference : Replaces the indole core with a benzo[cd]indole system and substitutes the piperidinyl group with a pyridine ring.
- Implications : The expanded aromatic system may increase π-π stacking interactions but reduce conformational flexibility.
SAR Insights :
- Piperidinyl Group : The 2-oxo-piperidinylethyl chain on the indole nitrogen is conserved in multiple analogs, suggesting its role in enhancing solubility or hydrogen bonding .
- Chlorophenyl vs. Fluorophenyl : Chlorophenyl groups (e.g., in the target compound) typically increase lipophilicity and membrane penetration compared to fluorophenyl derivatives, which may improve metabolic stability .
- Acetamide Modifications : Substitutions like pyridinyl (D-24851) or benzyl () demonstrate that polar groups can enhance target specificity, while bulky groups (e.g., 4-chlorobenzoyl) may improve binding affinity .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies, highlighting the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Piperidine Moiety : Associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
- Indole Ring : Known for its diverse biological activities, including anticancer and antimicrobial effects.
Antibacterial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antibacterial properties.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and protein synthesis, leading to cell death.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 µM to 156.47 µM against various strains:
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum.
- MIC Values :
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds with structural similarities to this compound:
- Study on Piperidine Derivatives :
- Docking Studies :
Summary of Findings
| Biological Activity | MIC Values (µM) | Notable Effects |
|---|---|---|
| Bacillus subtilis | 4.69 | Strong inhibition |
| Staphylococcus aureus | 5.64 | Strong inhibition |
| Escherichia coli | 2.33 | Strong inhibition |
| Pseudomonas aeruginosa | 13.40 | Moderate inhibition |
| Candida albicans | 16.69 - 78.23 | Moderate inhibition |
| Fusarium oxysporum | 56.74 - 222.31 | Moderate inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
